N-Ethyl-1-methoxy-2,6-dimethylsilinan-1-amine
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Overview
Description
N-Ethyl-1-methoxy-2,6-dimethylsilinan-1-amine is a chemical compound with the molecular formula C10H23NOSi It is a silacyclohexane derivative, which means it contains a silicon atom within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-methoxy-2,6-dimethylsilinan-1-amine typically involves the reaction of 2,6-dimethylsilinan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-methoxy-2,6-dimethylsilinan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or THF under an inert atmosphere.
Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted in polar solvents like acetonitrile or DMF, often with the addition of a base.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding substituted silacyclohexane derivatives.
Scientific Research Applications
N-Ethyl-1-methoxy-2,6-dimethylsilinan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules and studying silicon’s role in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-Ethyl-1-methoxy-2,6-dimethylsilinan-1-amine involves its interaction with various molecular targets. The silicon atom within the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s ability to undergo substitution and oxidation reactions makes it a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-methoxy-2,6-dimethylsilinan-1-amine
- N-Ethyl-1-methoxy-2,6-dimethylsilinan-1-ol
- N-Ethyl-1-methoxy-2,6-dimethylsilinan-1-thiol
Uniqueness
N-Ethyl-1-methoxy-2,6-dimethylsilinan-1-amine is unique due to its specific combination of an ethyl group, a methoxy group, and a silicon-containing ring structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
923561-09-5 |
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Molecular Formula |
C10H23NOSi |
Molecular Weight |
201.38 g/mol |
IUPAC Name |
N-ethyl-1-methoxy-2,6-dimethylsilinan-1-amine |
InChI |
InChI=1S/C10H23NOSi/c1-5-11-13(12-4)9(2)7-6-8-10(13)3/h9-11H,5-8H2,1-4H3 |
InChI Key |
WQBCESIHEMPHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN[Si]1(C(CCCC1C)C)OC |
Origin of Product |
United States |
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